N-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety linked to a pyrazole ring, which is further substituted with a chlorophenyl group and a carboxamide functional group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives The pyrazole ring is then constructed through cyclization reactions involving appropriate hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with desirable properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development. Studies often focus on its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in material science. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets in biological systems. This can include binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, if the compound exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-3-phenyl-1-methyl-1H-pyrazole-5-carboxamide: Lacks the chlorophenyl substitution, which may affect its biological activity.
N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the chlorine atom, potentially altering its reactivity and interactions.
N-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Substitution with bromine instead of chlorine, which can influence its chemical and biological properties.
Uniqueness
N-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its interactions with certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14ClN5O |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-(3-chlorophenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14ClN5O/c1-24-16(10-15(23-24)11-5-4-6-12(19)9-11)17(25)22-18-20-13-7-2-3-8-14(13)21-18/h2-10H,1H3,(H2,20,21,22,25) |
InChI Key |
TXSNDUJFEZXFNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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